molecular formula C15H19ClN2O3 B13096495 Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride

Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride

Cat. No.: B13096495
M. Wt: 310.77 g/mol
InChI Key: FZSNZKCNJQZZGR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a piperidine derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride include other indole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

methyl 2-oxo-1-piperidin-4-yl-3H-indole-5-carboxylate;hydrochloride

InChI

InChI=1S/C15H18N2O3.ClH/c1-20-15(19)10-2-3-13-11(8-10)9-14(18)17(13)12-4-6-16-7-5-12;/h2-3,8,12,16H,4-7,9H2,1H3;1H

InChI Key

FZSNZKCNJQZZGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCNCC3.Cl

Origin of Product

United States

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